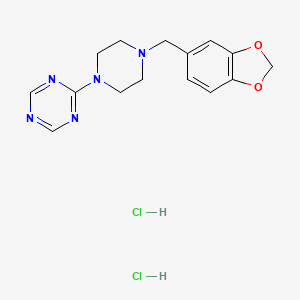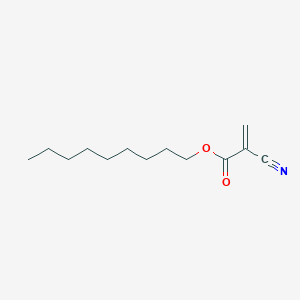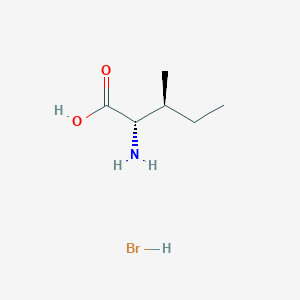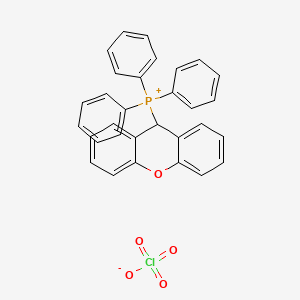
Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate is a phosphonium salt with a unique structure that combines the triphenylphosphine moiety with a xanthene derivative. This compound is known for its applications in various fields, including organic synthesis, materials science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a xanthene derivative under specific conditions. One common method includes the use of perchloric acid as a reagent to form the perchlorate salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .
Scientific Research Applications
Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Research is ongoing into its potential use as an anticancer agent, leveraging its ability to interact with biological macromolecules.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate involves its interaction with various molecular targets. The phosphonium group can interact with nucleophilic sites in biological molecules, while the xanthene moiety can participate in photophysical processes. These interactions can lead to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, but lacks the xanthene moiety.
Xanthene Derivatives: Compounds like fluorescein and rhodamine, which are used as fluorescent dyes but do not have the phosphonium group.
Phosphonium Salts: Other phosphonium salts with different substituents, such as triphenyl(9-ethyl-9H-carbazol-3-yl)phosphonium bromide.
Uniqueness: Triphenyl(9H-xanthen-9-YL)phosphanium perchlorate is unique due to its combination of the triphenylphosphine and xanthene moieties, which confer both reactivity and fluorescence properties. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
22730-67-2 |
|---|---|
Molecular Formula |
C31H24ClO5P |
Molecular Weight |
542.9 g/mol |
IUPAC Name |
triphenyl(9H-xanthen-9-yl)phosphanium;perchlorate |
InChI |
InChI=1S/C31H24OP.ClHO4/c1-4-14-24(15-5-1)33(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-27-20-10-12-22-29(27)32-30-23-13-11-21-28(30)31;2-1(3,4)5/h1-23,31H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
JHLOGRQCBNFRFX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3OC4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)

![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
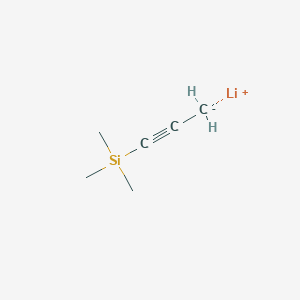
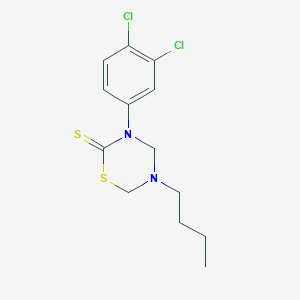
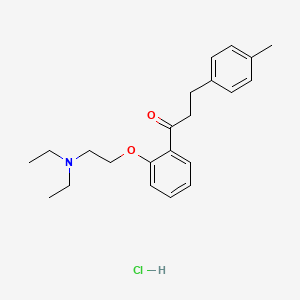
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)

